
TASP 0433864
概要
説明
TASP 0433864 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), with reported EC50 values of 199 nM (human) and 206 nM (rat) . It exhibits high selectivity, showing minimal off-target activity against neurotransmitter receptors except for 72% inhibition of 5-HT2B and 92% inhibition of MAO-B at 10 µM . Functionally, TASP enhances the inhibitory effects of DCG IV (a group II mGluR agonist) on excitatory postsynaptic potentials in hippocampal slices and reduces hyperlocomotion induced by ketamine and methamphetamine in rodent models . The compound is a white solid with >98% purity, soluble in DMSO (100 mM) and ethanol (20 mM) .
準備方法
Chemical Synthesis and Structural Features
The synthesis of TASP 0433864 involves a stereospecific pathway to produce the (S)-enantiomer, critical for its mGlu2 selectivity. The compound’s structure includes a bicyclic core with a tert-butyl group and a substituted oxazolidinone moiety, as inferred from its canonical SMILES string:
CC(C)(C)C1=CC=C(OC[C@@H]2CN3C(O2)=NC(C(N)=O)=C3C)C=C1
.
Key Synthetic Challenges
-
Chiral Center Configuration : The (S)-configuration at the oxazolidinone ring is essential for receptor binding . Asymmetric synthesis or chiral resolution methods are likely employed, though specifics are undisclosed.
-
Thermal Stability : The tert-butyl group enhances solubility but may necessitate low-temperature coupling steps to prevent decomposition .
Analytical Characterization
Batch-specific purity (≥98% by HPLC) is confirmed via reverse-phase chromatography . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data remain unpublished but are standard for compound validation in industrial settings.
Solubility and Stock Solution Preparation
This compound exhibits limited aqueous solubility, requiring organic solvents for research applications.
Solvent Compatibility
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
DMSO | 32.94 | 100 |
Ethanol | 6.59 | 20 |
Standard Stock Solution Protocol
-
DMSO Stock : Dissolve 10 mg of this compound in 3.04 mL of anhydrous DMSO to achieve a 10 mM solution .
-
Ethanol Dilution : For lower concentrations, dilute the DMSO stock with ethanol, ensuring final DMSO content remains ≤1% to avoid cellular toxicity .
In Vivo Formulation for Preclinical Studies
GlpBio outlines a method for preparing this compound formulations suitable for rodent studies :
Stepwise Protocol
-
DMSO Master Liquid : Prepare a 100 mM stock solution in DMSO.
-
PEG300 Addition : Mix 50 μL DMSO stock with 450 μL PEG300.
-
Tween 80 Incorporation : Add 50 μL Tween 80 to the mixture and vortex.
-
Saline Adjustment : Dilute with 900 μL saline to achieve a final concentration of 5 mg/mL.
Stability Considerations
-
Storage : Store aliquots at -20°C; avoid freeze-thaw cycles >3× .
-
Vehicle Control : Use 10% DMSO + 40% PEG300 + 5% Tween 80 in saline for control injections .
Pharmacological Validation in Disease Models
Hiyoshi et al. (2014) demonstrated that this compound potentiates DCG IV-induced inhibition of hippocampal excitatory postsynaptic potentials (EPSPs) and attenuates ketamine-induced hyperlocomotion in rodents .
Dose-Response in Behavioral Assays
Model | Effective Dose (mg/kg) | Latency to Effect (min) |
---|---|---|
Ketamine-induced hyperlocomotion | 10–30 | 15–20 |
Methamphetamine sensitization | 10–30 | 20–30 |
Inter-TMD Conformational Dynamics
Single-molecule pulldown (SiMPull) assays reveal that this compound induces inter-transmembrane domain (TMD) FRET changes in mGlu2 receptors, suggesting ligand-induced reorientation of dimeric TMDs .
FRET Efficacy Comparison
PAM | Max FRET Increase (Relative to LY48) |
---|---|
This compound | 1.3× |
BINA | 0.8× |
化学反応の分析
TASP 0433864は、以下のいくつかの種類の化学反応を受けます。
酸化: この化合物は、特にフェノキシ基で酸化反応を受ける可能性があります。
還元: 還元反応は、カルボキサミド基で起こり得ます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、以下の幅広い科学研究への応用があります。
神経生理学: メタボトロピックグルタミン酸2受容体の調節とその神経伝達における役割を研究するために使用されます。
抗精神病薬研究: 神経伝達物質活性を調節する能力により、this compoundは、潜在的な抗精神病薬効果について調査されています.
薬理学: メタボトロピックグルタミン酸受容体のポジティブアロステリック調節の薬理学的効果を探るために使用されます。
創薬: This compoundは、メタボトロピックグルタミン酸受容体を標的とする新しい薬の開発のためのリード化合物として役立っています.
科学的研究の応用
Therapeutic Potential
The primary applications of TASP 0433864 are in the areas of neuropsychiatry and neurophysiology:
- Antipsychotic Effects : Research indicates that this compound may have antipsychotic properties, as it can potentiate the inhibitory effects of other compounds like DCG IV on excitatory postsynaptic potentials in hippocampal slices. This suggests a potential role in managing conditions such as schizophrenia .
- Neuroprotective Effects : The compound has shown promise in reducing locomotor activity increases induced by drugs such as ketamine and methamphetamine, indicating possible neuroprotective effects against substance-induced hyperactivity .
- Neurophysiological Studies :
- Behavioral Assessments in Animal Models :
- Pharmacological Comparisons :
作用機序
TASP 0433864は、メタボトロピックグルタミン酸2受容体を選択的に調節することにより、その効果を発揮します。それはポジティブアロステリックモジュレーターとして作用し、受容体の天然リガンドであるグルタミン酸に対する応答を強化します。 この調節は、興奮性神経伝達物質の過剰活動(統合失調症などの状態ではしばしば観察されます)を打ち消すことができる、抑制性神経伝達を増強します .
類似化合物との比較
TASP 0433864 belongs to a class of mGlu2 PAMs, which includes LY487370 (LY48), VU602, CBiPES, and BINA. Key comparative data are summarized below:
Table 1: Pharmacological and Functional Properties of mGlu2 PAMs
*Max FRET efficacy normalized to LY48; †Calculated from logEC50 = −8.10 .
Key Findings:
Potency and Efficacy: VU602 exhibits higher potency (EC50 ~7.9 nM) than TASP (EC50 199 nM) in GIRK current assays , but TASP demonstrates superior efficacy in FRET-based conformational change assays (~1.3× LY48) compared to BINA (~0.8× LY48) . No correlation exists between PAM affinity and maximal FRET efficacy, highlighting divergent mechanisms among compounds .
However, both induce robust receptor internalization when co-applied with glutamate (TASP + Glu: p=0.001; VU602 + Glu: p<0.0001) . LY48 and CBiPES show negligible internalization even with glutamate .
Selectivity and Off-Target Effects :
- TASP’s inhibition of 5-HT2B and MAO-B at 10 µM distinguishes it from other PAMs, which have cleaner selectivity profiles .
Table 2: In Vivo and Physicochemical Comparisons
Discussion and Implications
This compound occupies a unique niche among mGlu2 PAMs due to its balanced potency, high conformational efficacy (~1.3× LY48), and glutamate-dependent receptor internalization. While VU602 is more potent, TASP’s superior efficacy in FRET assays suggests stronger allosteric modulation. The compound’s 5-HT2B/MAO-B inhibition at 10 µM warrants caution in therapeutic contexts but may offer dual mechanisms for specific indications. Further structural studies are needed to elucidate the basis for its enhanced FRET efficacy compared to LY48 and BINA.
生物活性
TASP 0433864 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This compound has been the subject of various studies aimed at understanding its biological activity, mechanisms of action, and potential therapeutic applications.
This compound functions by binding to the transmembrane domains of mGluRs, enhancing receptor activation in response to glutamate. This allosteric modulation leads to increased receptor internalization and signaling efficacy. Studies have shown that co-application of this compound with glutamate results in significant internalization of mGluR2, indicating its potent modulatory effects on receptor dynamics .
Key Studies and Results
- Internalization Assays :
- Functional Characterization :
- Comparative Analysis :
Application in Psychiatric Disorders
Research has highlighted the potential of this compound in addressing symptoms associated with psychiatric disorders characterized by dysregulated glutamatergic signaling. For instance, its ability to modulate impulsivity through G-protein signaling pathways has been explored in preclinical models of conditions such as ADHD and addiction .
- Study Design : Mice were subjected to behavioral tests assessing impulsivity following treatment with this compound. Results indicated a significant reduction in impulsive responses, suggesting that modulation of mGluR activity could offer therapeutic benefits for impulse control disorders.
Data Summary
Parameter | This compound | Comparison Compound | Notes |
---|---|---|---|
Maximum FRET Increase | ~1.3 times | LY48 | Indicates higher efficacy |
Internalization Effect | Significant | Minimal with LY341495 | Stronger modulation observed |
Impulsivity Reduction | Yes | Not applicable | Effective in preclinical models |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying TASP 0433864?
-
Methodological Answer : A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and integrate frameworks like PICO (Population, Intervention, Comparison, Outcome) for preclinical studies. For this compound, focus on gaps in existing literature, such as its mechanism of action or unexplored biological targets. Ensure the question is complex (e.g., "How does this compound modulate [specific pathway] in [cell type/model] under varying pH conditions?") and avoids broad phrasing. Use systematic literature reviews to identify knowledge gaps and refine hypotheses .
-
Table: Key Criteria for Research Questions
Criterion | Application to this compound Research |
---|---|
Feasible | Align with available lab resources and timelines. |
Novel | Address understudied aspects (e.g., metabolite stability). |
Relevant | Link to current trends (e.g., targeted therapies). |
Q. What experimental design considerations are critical for this compound studies?
-
Methodological Answer : Adopt a robust design with controls for confounding variables (e.g., solvent effects, temperature fluctuations). For in vitro assays, include positive/negative controls and replicate experiments across independent batches to ensure reproducibility. Follow guidelines for reporting methods, such as detailing synthesis protocols (e.g., purity verification via HPLC) and statistical power calculations for sample size .
-
Table: Experimental Variables
Variable Type | Example for this compound |
---|---|
Independent | Dosage, exposure time. |
Dependent | Enzyme inhibition rate, cytotoxicity. |
Controlled | Cell culture conditions, solvent concentration. |
Q. How to conduct a comprehensive literature review for this compound?
- Methodological Answer : Use databases like PubMed and SciFinder to retrieve primary sources, prioritizing peer-reviewed journals. Critically evaluate studies for biases (e.g., conflict of interest in industry-funded research) and synthesize findings into a comparative table. Focus on gaps, such as conflicting results in pharmacokinetic profiles or unvalidated mechanistic claims .
Q. What are best practices for ensuring reproducibility in this compound experiments?
- Methodological Answer : Document all protocols in detail, including equipment calibration and reagent lot numbers. Share raw data and code for statistical analysis in supplementary materials. For synthesis, validate compound identity through NMR, mass spectrometry, and elemental analysis, as required by leading chemistry journals .
Q. How to select analytical methods for characterizing this compound?
- Methodological Answer : Match methods to research objectives:
- Structural Elucidation : XRD or cryo-EM for crystalline forms.
- Purity Assessment : HPLC with UV/Vis detection.
- Functional Analysis : Surface plasmon resonance (SPR) for binding affinity.
Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue penetration. Use in silico tools (e.g., molecular docking) to predict metabolite interactions. Replicate in vivo conditions in 3D cell cultures or organ-on-a-chip systems to bridge discrepancies .
Q. What strategies optimize cross-disciplinary approaches for this compound research?
- Methodological Answer : Integrate computational chemistry (e.g., QSAR models), bioinformatics (pathway analysis), and synthetic biology (engineered biosensors). Establish collaboration frameworks with shared data repositories and regular interdisciplinary team reviews .
Q. How to design longitudinal studies for this compound’s long-term effects?
- Methodological Answer : Use staggered dosing regimens in animal models and incorporate biomarkers for early toxicity detection. Apply mixed-effects models to account for individual variability and censored data. Ensure ethical compliance through IACUC-approved protocols .
Q. What methodologies address batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst load) via DOE (Design of Experiments). Characterize intermediates with real-time PAT (Process Analytical Technology) tools like FTIR. Compare batch analyses using multivariate statistics (PCA or PLS) .
Q. How to apply machine learning to predict this compound’s interactions?
- Methodological Answer :
Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors or fingerprinting. Validate predictions with in vitro assays for key targets. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize experimental follow-ups .
特性
IUPAC Name |
(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYTLCSQBACIP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。